4-Amino-2,3,5-trifluorophenol
Description
4-Amino-2,3,5-trifluorophenol (C₆H₄F₃NO) is an aromatic compound featuring a phenol core substituted with three fluorine atoms at positions 2, 3, and 5, and an amino group at position 3. With a molecular weight of 163 g/mol (calculated), this compound is hypothesized to derive from 2,3,6-trifluoroaniline through metabolic or synthetic pathways . Fluorine’s electronegativity and small atomic radius contribute to unique physicochemical properties, including enhanced stability, lipophilicity, and resistance to metabolic degradation.
Properties
CAS No. |
135086-77-0 |
|---|---|
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
4-amino-2,3,5-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(11)4(8)5(9)6(2)10/h1,11H,10H2 |
InChI Key |
PODFSIVIYXXPSQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)N)F)F)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)O |
Synonyms |
Phenol, 4-amino-2,3,5-trifluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared due to shared aromatic cores and substituent patterns:
| Compound Name | Core Structure | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Amino-2,3,5-trifluorophenol | Phenol | -NH₂ (4), -F (2,3,5) | Not provided | 163 (calculated) |
| 4-Amino-2,3,5-trichloropyridine | Pyridine | -NH₂ (4), -Cl (2,3,5) | 28443-69-8 | 193.4 (estimated) |
| 4-Amino-2,3,5-trimethylphenol | Phenol | -NH₂ (4), -CH₃ (2,3,5) | 10486-46-1 | 165.2 |
| 4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724) | Piperidine | -NH₂ (4), -CH₃ (2,2,6,6) | 36768-62-4 | 156.3 |
Key Observations :
- Fluorine vs. Chlorine vs. Methyl : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine (electron-withdrawing but bulkier) and methyl groups (electron-donating, lipophilic) .
- Core Structure: Pyridine (aromatic nitrogen) and piperidine (saturated nitrogen ring) exhibit distinct reactivity. Pyridine derivatives like 4-Amino-2,3,5-trichloropyridine may act as bases, while phenolic analogs participate in hydrogen bonding .
Physicochemical Properties and Stability
Notes:
- Fluorinated Compounds: The C-F bond’s strength in this compound confers resistance to hydrolysis and thermal degradation compared to chlorinated analogs .
Hazard Profiles and Environmental Impact
Key Findings :
- Chlorinated vs. Fluorinated Analogs: Chlorinated compounds like 4-Amino-2,3,5-trichloropyridine may pose higher ecological risks due to chlorine’s persistence .
- ST-2724 : Exhibits significant acute toxicity and requires stringent handling (e.g., respiratory protection, sealed containers) .
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